10,10'-二甲基-9,9'-二吖啶双(单甲基对苯二甲酸酯)

描述

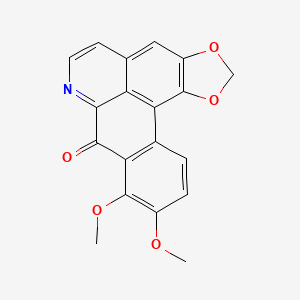

10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate), also known as MMT, is a biochemical reagent . It can be used as a biological material or organic compound for life science related research .

Molecular Structure Analysis

The molecular weight of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) is 744.79 and its molecular formula is C46H36N2O8 .科学研究应用

检测细胞内超氧化物

10,10'-二甲基-9,9'-二吖啶双(单甲基对苯二甲酸酯) (MMT) 用于检测细胞内超氧化物的产生。MMT 是一种细胞渗透性鲁米诺衍生物,其特点是积累在各种细胞(如中性粒细胞)的线粒体中。这使得能够在活化和凋亡细胞中特异性检测线粒体内超氧化物,这取决于氧化磷酸化并与磷脂酰丝氨酸暴露有关 (Sasaki 等人,2013)。

增强电致发光性能

已经发现 MMT 可以增强有机发光二极管 (OLED) 中的电致发光性能。当掺杂到氧化石墨烯 (GO) 空穴注入层中时,MMT 提高发光效率和亮度,同时降低开启电压。这是由于 GO 和 MMT 之间的 π-π 堆叠相互作用,表明该化合物在推进 OLED 技术方面的潜力 (Liu 等人,2019)。

胶束介质中的化学发光

MMT 的化学发光已在胶束和各向同性介质中得到研究。在胶束介质中,MMT 化学发光的量子效率显着提高,从而可以检测到初级激发产物的发光。这是一个独特的特性,因为各向同性介质中不受限制的能量转移通常会阻止这种观察 (Paleos 等人,1982)。

电子转移氧化

MMT 在与各种有机氧化剂的电子转移氧化中充当双电子给体。速率决定步骤涉及电子从 MMT 转移到氧化剂,然后断裂特定的化学键。此特性对于理解化学反应中的电子转移机理非常重要 (Fukuzumi & Tokuda, 1992)。

作用机制

Target of Action

The primary target of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate), also known as MMT, is the superoxide radical . This compound is used in chemiluminescence assays to measure the production of reactive oxygen species and superoxide .

Mode of Action

MMT interacts with its target, the superoxide radical, by generating chemiluminescence in the presence of a reductant and oxygen . This interaction allows for the detection of intramitochondrial superoxide produced by either cell activation or apoptosis .

Biochemical Pathways

The affected biochemical pathway involves the production of reactive oxygen species, specifically the superoxide radical . The downstream effects of this interaction can be observed through chemiluminescence, which provides a measure of superoxide production .

Pharmacokinetics

It’s important to note that the compound is used as a biochemical reagent for life science related research .

Result of Action

The result of MMT’s action is the generation of chemiluminescence, which allows for the detection of intramitochondrial superoxide . This can be particularly useful in research settings, where the measurement of reactive oxygen species production is necessary .

Action Environment

The action of MMT can be influenced by various environmental factors. For instance, the storage conditions can affect the stability of the compound . It is recommended to store the product under the conditions specified in the Certificate of Analysis . Furthermore, the presence of a reductant and oxygen is necessary for MMT to generate chemiluminescence .

生化分析

Biochemical Properties

10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) plays a significant role in biochemical reactions, particularly in the detection of reactive oxygen species (ROS) such as superoxide radicals. This compound interacts with enzymes and proteins involved in oxidative stress pathways. For instance, it is used as a chemiluminescence reagent to detect intramitochondrial superoxide, a byproduct of cellular respiration . The interaction between 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) and superoxide radicals results in a measurable luminescent signal, which is utilized in various assays to study oxidative stress and related cellular processes .

Cellular Effects

10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) has notable effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to detect superoxide radicals allows researchers to study the impact of oxidative stress on cells, including apoptosis (programmed cell death) and cell activation . By monitoring the luminescent signal generated by the interaction with superoxide radicals, scientists can gain insights into the cellular responses to oxidative stress and the underlying mechanisms of various diseases .

Molecular Mechanism

The molecular mechanism of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) involves its binding interactions with superoxide radicals. Upon binding, the compound undergoes a chemiluminescent reaction, producing light that can be detected and measured . This reaction is highly specific to superoxide radicals, making it a valuable tool for studying oxidative stress in biological systems. Additionally, the compound may interact with other biomolecules involved in oxidative stress pathways, further elucidating its role in cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under recommended storage conditions, ensuring consistent results in biochemical assays . Prolonged exposure to light and air may lead to degradation, affecting its efficacy in detecting superoxide radicals . Researchers must carefully control experimental conditions to maintain the compound’s stability and reliability in long-term studies.

Dosage Effects in Animal Models

The effects of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) vary with different dosages in animal models. At lower doses, the compound effectively detects superoxide radicals without causing significant toxicity . Higher doses may lead to adverse effects, including skin and eye irritation . It is crucial to determine the optimal dosage that balances efficacy and safety in experimental settings. Researchers must conduct thorough dose-response studies to identify any threshold effects and minimize potential toxicities in animal models.

Metabolic Pathways

10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) is involved in metabolic pathways related to oxidative stress. The compound interacts with enzymes and cofactors that regulate the production and detoxification of reactive oxygen species . By modulating these pathways, the compound can influence metabolic flux and metabolite levels, providing insights into the cellular responses to oxidative stress . Understanding these interactions is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) within cells and tissues are critical for its function. The compound is transported across cell membranes and accumulates in specific cellular compartments, such as mitochondria . This localization is essential for its role in detecting intramitochondrial superoxide radicals. Transporters and binding proteins may facilitate the compound’s distribution, ensuring its availability at target sites . Understanding these mechanisms is crucial for optimizing the compound’s use in biochemical assays and therapeutic applications.

Subcellular Localization

The subcellular localization of 10,10’-Dimethyl-9,9’-biacridinium bis(monomethyl terephthalate) significantly affects its activity and function. The compound is primarily localized in mitochondria, where it interacts with superoxide radicals produced during cellular respiration . This targeting is facilitated by specific signals or post-translational modifications that direct the compound to mitochondria . The precise localization ensures the compound’s effectiveness in detecting oxidative stress and studying related cellular processes. Researchers must consider these factors when designing experiments and interpreting results.

属性

IUPAC Name |

4-ethoxycarbonylbenzoate;10-methyl-9-(10-methylacridin-10-ium-9-yl)acridin-10-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H22N2.2C10H10O4/c1-29-23-15-7-3-11-19(23)27(20-12-4-8-16-24(20)29)28-21-13-5-9-17-25(21)30(2)26-18-10-6-14-22(26)28;2*1-2-14-10(13)8-5-3-7(4-6-8)9(11)12/h3-18H,1-2H3;2*3-6H,2H2,1H3,(H,11,12)/q+2;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPKQBHQDTWKKAB-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)[O-].CCOC(=O)C1=CC=C(C=C1)C(=O)[O-].C[N+]1=C2C=CC=CC2=C(C3=CC=CC=C31)C4=C5C=CC=CC5=[N+](C6=CC=CC=C64)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H40N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

772.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

469865-01-8 | |

| Record name | 10,10'-Dimethyl-9,9'-biacridinium Bis(monomethyl Terephthalate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(3,4-Dimethoxyphenyl)prop-2-enoyloxy]butanedioic acid](/img/structure/B3028916.png)

![6-Nitrobenzo[D]isoxazole](/img/structure/B3028926.png)

![Tetrasodium;2-[hydroxy(oxido)phosphoryl]butane-1,2,4-tricarboxylate](/img/structure/B3028933.png)